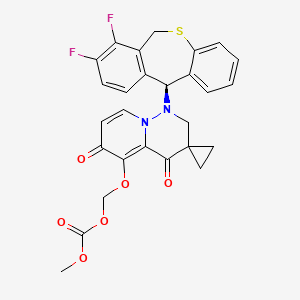
Antibacterial agent 123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 123 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has gained significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 123 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous quality control measures to maintain consistency and efficacy. The raw materials are sourced from reliable suppliers, and the entire production process is monitored to minimize impurities and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 123 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can alter its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
Scientific Research Applications
Antibacterial agent 123 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic routes for similar compounds.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the pathways involved in bacterial resistance.
Medicine: In clinical settings, this compound is tested for its efficacy in treating various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: The compound is incorporated into various products, such as disinfectants and coatings, to enhance their antibacterial properties.
Mechanism of Action
The mechanism of action of Antibacterial agent 123 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the cell wall, leading to cell lysis and death. The compound also disrupts bacterial protein synthesis by binding to the ribosomal subunits, preventing the translation of essential proteins. This dual mechanism makes it highly effective against a broad range of bacteria.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Like Antibacterial agent 123, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the ribosome.
Ciprofloxacin: It targets bacterial DNA gyrase, a different mechanism compared to this compound.
Uniqueness
This compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it less likely for bacteria to develop resistance compared to compounds with a single target. Additionally, its broad-spectrum activity and efficacy against drug-resistant strains highlight its potential as a valuable antibacterial agent in both clinical and industrial applications.
Properties
Molecular Formula |
C17H8F9N3O |
|---|---|
Molecular Weight |
441.25 g/mol |
IUPAC Name |
2,7-bis(trifluoromethyl)-5-[[5-(trifluoromethyl)pyridin-2-yl]amino]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H8F9N3O/c18-15(19,20)7-1-2-13(27-6-7)29-10-4-8(16(21,22)23)3-9-14(10)11(30)5-12(28-9)17(24,25)26/h1-6H,(H,27,29)(H,28,30) |
InChI Key |
RYODTJWRFFACTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NC2=CC(=CC3=C2C(=O)C=C(N3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



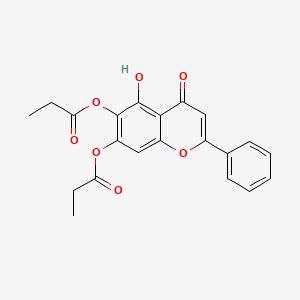

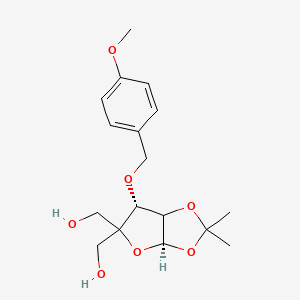



![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
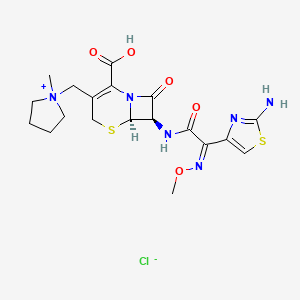
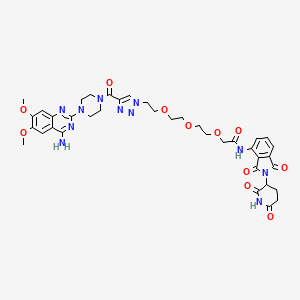
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
